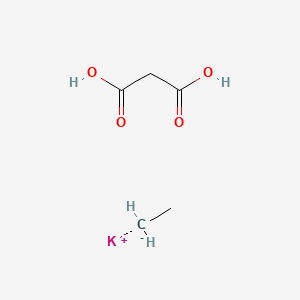
Ethyl potassium malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl potassium malonate is a compound that combines potassium, ethane, and propanedioic acidIt is a colorless, hygroscopic solid that sublimes in a vacuum .
準備方法
Synthetic Routes and Reaction Conditions
A classical preparation of malonic acid starts from chloroacetic acid. Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .
Industrial Production Methods
Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate . It has also been produced through fermentation of glucose .
化学反応の分析
Types of Reactions
Malonic acid undergoes various types of reactions, including:
Oxidation: Malonic acid can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid derivatives.
Substitution: Malonic acid can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.
Substitution Reagents: Alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid derivatives.
Substitution: Esters, amides, and other derivatives.
科学的研究の応用
Malonic acid and its derivatives have various scientific research applications:
作用機序
Malonic acid exerts its effects through various mechanisms:
類似化合物との比較
Similar Compounds
Oxalic Acid: Another dicarboxylic acid with similar properties.
Succinic Acid: A dicarboxylic acid with a similar structure but different reactivity.
Fumaric Acid: An unsaturated dicarboxylic acid with different chemical properties.
Uniqueness
Malonic acid is unique due to its ability to undergo mild decarboxylation and its high reactivity of the central methylene group . This makes it a valuable reagent for synthesizing various compounds in organic chemistry .
特性
分子式 |
C5H9KO4 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
potassium;ethane;propanedioic acid |
InChI |
InChI=1S/C3H4O4.C2H5.K/c4-2(5)1-3(6)7;1-2;/h1H2,(H,4,5)(H,6,7);1H2,2H3;/q;-1;+1 |
InChIキー |
WOIFCGRLYHBDMC-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].C(C(=O)O)C(=O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















